5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide
CAS No.: 634186-54-2
Cat. No.: VC16901265
Molecular Formula: C14H10ClF2NO3
Molecular Weight: 313.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634186-54-2 |
|---|---|
| Molecular Formula | C14H10ClF2NO3 |
| Molecular Weight | 313.68 g/mol |
| IUPAC Name | 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20) |
| Standard InChI Key | FPYNEKNCLYCOIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₀ClF₂NO₃, with a molecular weight of 313.68 g/mol. Its IUPAC name, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide, reflects the presence of three critical functional groups:
-
A chloro group at position 5 on the benzamide ring
-
A hydroxy group at position 2
-
A difluoromethoxy-substituted phenyl group attached via an amide linkage.
The stereoelectronic effects of the difluoromethoxy group (-OCF₂H) significantly influence the molecule’s dipole moment (calculated as 4.2 Debye) and lipophilicity (LogP = 2.8).
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClF₂NO₃ |
| Molecular Weight | 313.68 g/mol |
| CAS Registry Number | 634186-54-2 |
| Topological Polar Surface Area | 66.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 5 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -OH), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 4.75 (t, J = 6.0 Hz, -OCF₂H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.2 (C=O), 159.8 (C-OH), 154.1 (OCF₂), 134.5–116.2 (aromatic carbons), 110.4 (CF₂).
-
HRMS (ESI-TOF): m/z calcd for C₁₄H₁₀ClF₂NO₃ [M+H]⁺ 314.0331, found 314.0335.
Synthetic Methodologies
Primary Synthetic Route
The synthesis follows a three-step sequence starting from 5-chlorosalicylic acid:
-
Amide Coupling:
5-Chlorosalicylic acid reacts with 4-(difluoromethoxy)aniline using ethyl chloroformate as the coupling agent in dichloromethane (DCM) with triethylamine base. Yield: 82–89% . -
Protection/Deprotection:
The phenolic -OH group is protected as a methyl ether using methyl iodide/K₂CO₃ in acetone, followed by deprotection with BBr₃ in DCM at -78°C. Yield: 75% . -
Purification:
Final purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in >98% purity.
Alternative Approaches
A microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes using HATU as coupling reagent and DIPEA base in DMF, achieving comparable yields (85%) .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich aromatic system undergoes nitration at position 4 (relative to -OH) with HNO₃/H₂SO₄ at 0°C, producing a nitro derivative used in prodrug development .
Nucleophilic Acyl Substitution
The amide nitrogen participates in ring-forming reactions with α,ω-dihaloalkanes, generating benzodiazepine-fused analogs with enhanced CNS activity .
Table 2: Representative Derivatives and Properties
| Derivative | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| 4-Nitro analogue | COX-2 inhibition | 0.45 ± 0.12 |
| Benzodiazepine hybrid | GABAA receptor modulation | 82 nM (Ki) |
| Sulfonamide conjugate | Carbonic anhydrase IX inhibition | 6.7 ± 1.1 |
Biological Evaluation
Antiproliferative Activity
In NCI-60 screening, the parent compound showed moderate activity against leukemia (GI₅₀ = 8.2 μM) and colon cancer (GI₅₀ = 11.4 μM) cell lines. Mechanism studies revealed:
-
Microtubule disruption: IC₅₀ = 3.8 μM (tubulin polymerization assay)
-
Apoptosis induction: 3.2-fold increase in caspase-3/7 activity (HCT-116 cells)
Antimicrobial Properties
Against ESKAPE pathogens:
Computational Modeling
Molecular Docking
AutoDock Vina simulations (PDB: 1SA0) show strong binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol) through:
-
Hydrogen bonding between 2-OH and Asn101
-
π-Stacking with Phe169
QSAR Studies
A 3D-QSAR model (r² = 0.89, q² = 0.76) identified critical pharmacophores:
-
Electropositive region near C5-Cl
-
Hydrophobic pocket accommodating difluoromethoxy group
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 92.4% (human) |
| CYP3A4 Inhibition | IC₅₀ = 18.7 μM |
| hERG Blockade | 23% at 10 μM |
| Caco-2 Permeability | 5.6 × 10⁻⁶ cm/s |
| Half-life (rat iv) | 2.7 hours |
Industrial Applications
Material Science
The difluoromethoxy group enables use in:
-
Liquid crystal displays (Δε = +12.3 at 20°C)
-
Fluoropolymer additives (Tg = 148°C)
-
OLED electron transport layers (EQE = 19.3%)
Analytical Standards
Chromatographic parameters (HPLC):
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile phase: MeCN/0.1% HCOOH (55:45)
-
Retention time: 8.2 min
| Parameter | Specification |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritant (OECD 439) |
| Mutagenicity | Negative (Ames test) |
| Environmental Persistence | DT₅₀ = 28 days (soil) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume